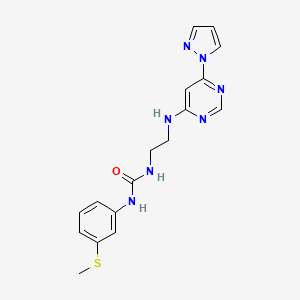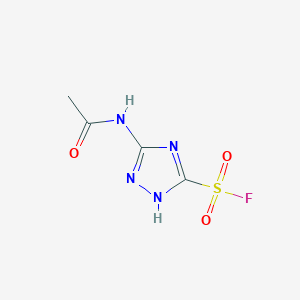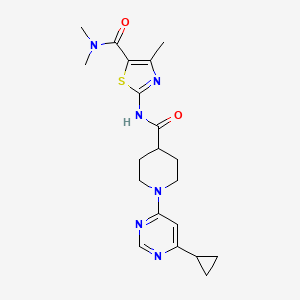
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 307525-88-8. It has a molecular weight of 276.34 and its IUPAC name is ethyl 1-(anilinocarbonyl)-4-piperidinecarboxylate . The compound is a solid with a melting point of 112 .
Molecular Structure Analysis
The InChI Code for Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) . This indicates that the compound has a piperidine ring, an ethyl ester group, and a phenylcarbamoyl group. Physical And Chemical Properties Analysis
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a solid with a melting point of 112 . Its molecular weight is 276.34 . The compound’s InChI key is SYBPTVGCYYCIRZ-UHFFFAOYSA-N .Scientific Research Applications
Crystal Structure Analysis Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate and its analogues have been studied for their crystal structures, providing insights into their chemical behavior and potential applications. Mambourg et al. (2021) examined the crystal structures of two analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), revealing different crystal packings despite their structural similarities. A polymorph risk assessment was also conducted to analyze interactions in the second compound (Mambourg et al., 2021).
Antituberculosis Activity Research conducted by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for their potential as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlighted a particular compound from the series for its promising antituberculosis activity and low cytotoxicity, indicating the potential medical applications of these analogues (Jeankumar et al., 2013).
Anticancer Properties Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and assessed their anticancer potential. Some of the synthesized compounds demonstrated strong anticancer activities, suggesting their relevance in the development of new therapeutic agents (Rehman et al., 2018).
Enzyme Inhibition Activities Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives from ethyl piperidine-4-carboxylate. These compounds were evaluated for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were also performed to understand their binding interactions with human proteins, indicating the potential of these compounds as enzyme inhibitors (Khalid et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .
properties
IUPAC Name |
ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTVGCYYCIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)

![Methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2576209.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)





